Methyl 2-methylazetidine-3-carboxylate hydrochloride
CAS No.: 1638761-38-2
VCID: VC6290964
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-methylazetidine-3-carboxylate hydrochloride is a chemical compound characterized by its unique azetidine ring structure, featuring a carboxylate ester functional group. The compound's molecular formula is C6H12ClNO2, and it is primarily utilized in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. It appears as a white solid and is recognized for its significant role as a building block in complex molecule synthesis. Synthesis and PreparationThe synthesis of methyl 2-methylazetidine-3-carboxylate hydrochloride typically involves the reaction of 2-methylazetidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. This method requires precise control over temperature and pH to ensure high purity of the final product. Applications and Research FindingsMethyl 2-methylazetidine-3-carboxylate hydrochloride is valuable in ongoing research across various scientific disciplines due to its unique structural features. It serves as a building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical applications. The azetidine ring can influence biological activity by modifying enzyme function or receptor binding affinity. Applications Table
Safety and HandlingWhile specific safety data for methyl 2-methylazetidine-3-carboxylate hydrochloride is limited, compounds with similar structures can cause skin and eye irritation and may lead to respiratory tract irritation. Handling should follow standard laboratory safety protocols, including the use of protective equipment and storage in a cool, dry place . Safety Precautions Table
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1638761-38-2 | ||||||||||||||||||
Product Name | Methyl 2-methylazetidine-3-carboxylate hydrochloride | ||||||||||||||||||
Molecular Formula | C6H12ClNO2 | ||||||||||||||||||
Molecular Weight | 165.62 | ||||||||||||||||||
IUPAC Name | methyl 2-methylazetidine-3-carboxylate;hydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H | ||||||||||||||||||
Standard InChIKey | TVJIWRQAMQUMPO-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC1C(CN1)C(=O)OC.Cl | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 118796246 | ||||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume